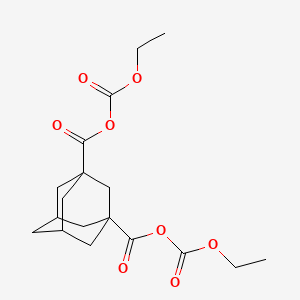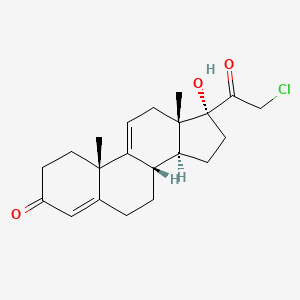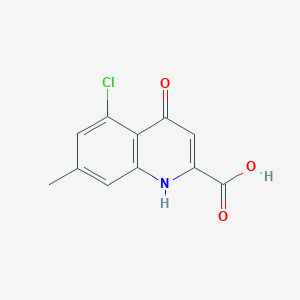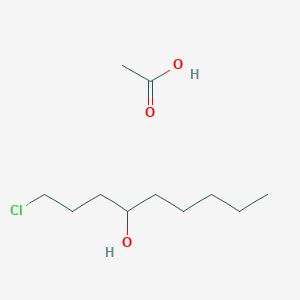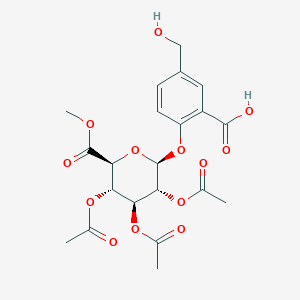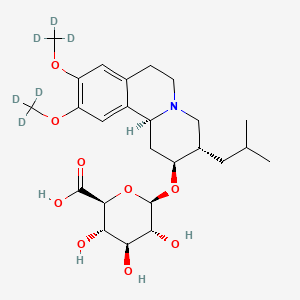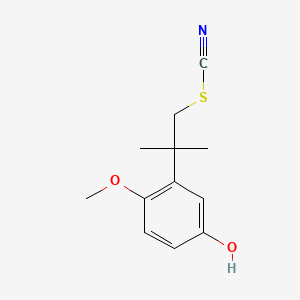
4-Methoxy-3-(2-methyl-1-thiocyanatopropan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-(2-methyl-1-thiocyanatopropan-2-yl)phenol is an important research chemical with the molecular formula C12H15NO2S and a molecular weight of 237.32. This compound is utilized in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-Methoxy-3-(2-methyl-1-thiocyanatopropan-2-yl)phenol involves several steps. Typically, the preparation starts with the appropriate phenol derivative, which undergoes a series of reactions including methylation and thiocyanation. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve scale-up processes from laboratory synthesis, ensuring strict process parameter control to maintain product quality.
Chemical Reactions Analysis
4-Methoxy-3-(2-methyl-1-thiocyanatopropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocyanate group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
4-Methoxy-3-(2-methyl-1-thiocyanatopropan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with studies exploring its role in drug development.
Industry: It is employed in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
Comparison with Similar Compounds
4-Methoxy-3-(2-methyl-1-thiocyanatopropan-2-yl)phenol can be compared with other similar compounds, such as:
4-Methoxy-3-methylphenol: This compound shares a similar phenolic structure but lacks the thiocyanate and methyl groups on the side chain.
2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol: This compound has a different substitution pattern and additional functional groups, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15NO2S |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
[2-(5-hydroxy-2-methoxyphenyl)-2-methylpropyl] thiocyanate |
InChI |
InChI=1S/C12H15NO2S/c1-12(2,7-16-8-13)10-6-9(14)4-5-11(10)15-3/h4-6,14H,7H2,1-3H3 |
InChI Key |
SCKJBESSEYCOEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CSC#N)C1=C(C=CC(=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)
![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)
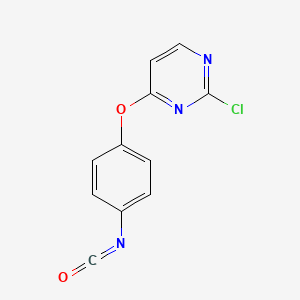
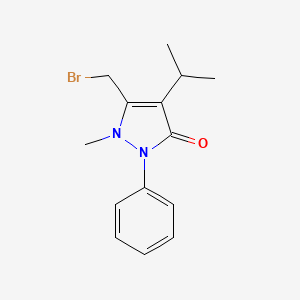
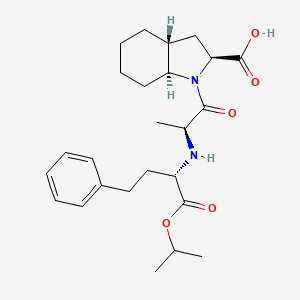
![Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde](/img/structure/B13858492.png)
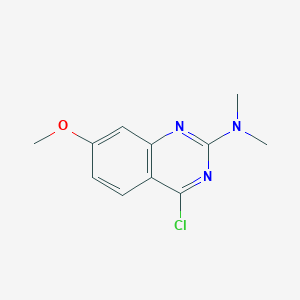
![N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide](/img/structure/B13858496.png)
